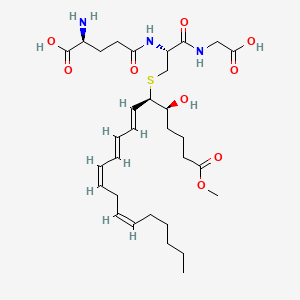

Leukotriene C4 methyl ester

Übersicht

Beschreibung

Leukotrien C4-methylester ist ein Lipidmediator, der aus Arachidonsäure gewonnen wird. Es ist eine lipidlöslichere Form von Leukotrien C4, einem Cysteinyl-Leukotrien. Leukotrien C4-methylester ist bekannt für seine starke glatte Muskelkontraktionsaktivität und ist einer der Bestandteile der langsam reagierenden Substanz der Anaphylaxie . Es spielt eine bedeutende Rolle bei der Pathogenese von Asthma und akuter allergischer Überempfindlichkeit, indem es Bronchokonstriktion induziert und die Gefäßpermeabilität erhöht .

Wirkmechanismus

Target of Action

Leukotriene C4 methyl ester primarily targets the Leukotriene C4 synthase (LTC4S) . LTC4S is an integral membrane protein that plays a crucial role in the inflammatory response, particularly in conditions such as asthma .

Mode of Action

This compound interacts with its target, LTC4S, by undergoing a conjugation reaction with the fatty acid LTA4 and GSH to form the pro-inflammatory Leukotriene C4 . This interaction results in the production of a potent smooth muscle contracting activity .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the arachidonic acid metabolic pathway . This pathway is initiated by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Pharmacokinetics

It is known that this compound is a more lipid-soluble form of leukotriene c4 , which suggests that it may have good bioavailability due to its ability to cross lipid membranes.

Result of Action

The action of this compound results in a range of molecular and cellular effects. It induces bronchoconstriction and renal vasoconstriction . It also stimulates mucus secretion in the lung, and produces contractions of nonvascular and some vascular smooth muscle .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, endoplasmic reticulum (ER) stress and major chemotherapeutic agents can induce Leukotriene C4 biosynthesis by transcriptionally upregulating and activating the enzyme microsomal glutathione-S-transferase 2 (MGST2) in cells of non-hematopoietic lineage . This suggests that the cellular environment and specific stress conditions can significantly influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Leukotriene C4 methyl ester is involved in various biochemical reactions. It is produced by the enzyme Leukotriene C4 synthase (LTC4S), which is an integral membrane protein that catalyzes the conjugation reaction between the fatty acid LTA4 and GSH . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme microsomal glutathione-S-transferase 2 (MGST2) during its biosynthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces bronchoconstriction and renal vasoconstriction . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it triggers contractions in the smooth muscles lining the bronchioles .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed by the LTC4 synthase-catalyzed conjugation of glutathione to LTA4 . This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the leukotriene metabolic pathway . This pathway involves the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . It interacts with various enzymes or cofactors during its metabolism, including the enzyme microsomal glutathione-S-transferase 2 (MGST2) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Leukotrien C4-methylester kann durch Glutathion-S-Transferase-abhängige Konjugation von reduziertem Glutathion mit Leukotrien A4-methylester synthetisiert werden . Diese Reaktion findet typischerweise in Gegenwart von cytosolischen Enzymen aus Säugetierhaut statt. Die optimalen Bedingungen für diese Synthese beinhalten die Verwendung von Reverse-Phase-Hochleistungsflüssigkeitschromatographie (RP-HPLC) zur Trennung und Reinigung des Produkts .

Industrielle Produktionsmethoden

Die industrielle Produktion von Leukotrien C4-methylester beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Methanol und Wasser, die Ammonium-Acetat-Puffer enthalten, um den pH-Wert auf 5,4 zu halten . Das Produkt wird typischerweise bei -20 °C gelagert und unter Argon verpackt, um einen Abbau zu verhindern .

Chemische Reaktionsanalyse

Arten von Reaktionen

Leukotrien C4-methylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff an die Verbindung, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, was zu reduzierten Formen der Verbindung führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung von substituierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.

Haupterzeugnisse

Die Haupterzeugnisse, die aus diesen Reaktionen gebildet werden, sind oxidierte, reduzierte und substituierte Derivate von Leukotrien C4-methylester. Diese Derivate weisen oft unterschiedliche biologische Aktivitäten auf und können in verschiedenen Forschungsanwendungen verwendet werden.

Wissenschaftliche Forschungsanwendungen

Leukotrien C4-methylester hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Referenzverbindung bei der Untersuchung der Leukotrien-Biosynthese und des Metabolismus verwendet.

Biologie: Es wird verwendet, um die Rolle von Leukotrienen in der Zellsignalisierung und den Immunantworten zu untersuchen.

Medizin: Es wird bei der Entwicklung von Therapeutika zur Behandlung von Asthma und allergischen Erkrankungen verwendet.

Industrie: Es wird bei der Formulierung von Diagnostika und Forschungswerkzeugen zur Untersuchung von Entzündungsprozessen verwendet

Wirkmechanismus

Leukotrien C4-methylester entfaltet seine Wirkungen durch Bindung an spezifische Rezeptoren auf der Oberfläche von Zielzellen. Diese Bindung löst eine Kaskade intrazellulärer Signalereignisse aus, die zur Kontraktion von glatten Muskelzellen, erhöhter Gefäßpermeabilität und Freisetzung von Entzündungsmediatoren führen . Die molekularen Zielstrukturen, die an diesem Prozess beteiligt sind, umfassen die Leukotrienrezeptoren und verschiedene Enzyme, die an der Biosynthese und dem Metabolismus von Leukotrienen beteiligt sind .

Analyse Chemischer Reaktionen

Types of Reactions

Leukotriene C4 methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various research applications.

Wissenschaftliche Forschungsanwendungen

Leukotriene C4 methyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of leukotriene biosynthesis and metabolism.

Biology: It is used to investigate the role of leukotrienes in cellular signaling and immune responses.

Medicine: It is used in the development of therapeutic agents for the treatment of asthma and allergic diseases.

Industry: It is used in the formulation of diagnostic reagents and research tools for studying inflammatory processes

Vergleich Mit ähnlichen Verbindungen

Leukotrien C4-methylester ähnelt anderen Cysteinyl-Leukotrienen wie Leukotrien D4 und Leukotrien E4. Es ist einzigartig in seiner höheren Lipidlöslichkeit, die seine Fähigkeit erhöht, Zellmembranen zu durchdringen und seine biologischen Wirkungen auszuüben . Weitere ähnliche Verbindungen sind:

Leukotrien D4: Bekannt für seine Rolle bei Bronchokonstriktion und Gefäßpermeabilität.

Leukotrien E4: Beteiligt an der Regulation von Immunantworten und Entzündungen.

Leukotrien F4: Ein Metabolit von Leukotrien C4 mit unterschiedlichen biologischen Aktivitäten.

Leukotrien C4-methylester zeichnet sich durch seine starke glatte Muskelkontraktionsaktivität und seine bedeutende Rolle bei der Pathogenese von Asthma und allergischen Erkrankungen aus .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEICPYXCIYSWOH-UYCXAPQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104248 | |

| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73958-10-8 | |

| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73958-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene C4 monomethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073958108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying leukotriene C4 methyl ester, and how does it relate to understanding parasitic infections?

A: this compound is a useful tool for studying the biosynthesis of Leukotriene C4 (LTC4), a potent inflammatory mediator. [] Research has shown that parasitic organisms like Dirofilaria immitis possess glutathione S-transferases capable of catalyzing the formation of LTC4 methyl ester from Leukotriene A4 methyl ester and glutathione. [] This finding suggests that parasites may utilize LTC4 synthesis for survival and propagation within the host, potentially contributing to inflammation and disease. Understanding this process could lead to novel therapeutic strategies targeting parasitic infections.

Q2: The research mentions using Leukotriene A4 methyl ester to study Leukotriene C4 synthesis. Why use the methyl ester derivative instead of the natural substrate?

A: Leukotriene A4 methyl ester is often used as a more stable and readily available alternative to Leukotriene A4 in biochemical assays. [] While the natural enantiomer (5S, 6S)-Leukotriene A4 is the preferred substrate for LTC4 synthesis, racemic Leukotriene A4 methyl ester allows researchers to study the enantioselectivity of various glutathione S-transferases. [] This information is crucial for understanding the specific enzymes involved in LTC4 production and their potential as drug targets.

Q3: The research highlights the role of glutathione S-transferases in LTC4 synthesis. Could you elaborate on the potential implications of this finding for developing new therapies?

A: The discovery that various glutathione S-transferases, including those found in mammalian skin, can catalyze the conjugation of Leukotriene A4 methyl ester to LTC4 methyl ester opens up exciting possibilities for therapeutic intervention. [] By targeting specific glutathione S-transferase isozymes involved in LTC4 overproduction, researchers could potentially develop novel anti-inflammatory drugs with fewer side effects. This targeted approach could be particularly beneficial in treating inflammatory skin diseases or other conditions where LTC4 plays a significant role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)

![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)

![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)

![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)

![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)

![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)

![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)

![N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE](/img/structure/B565674.png)